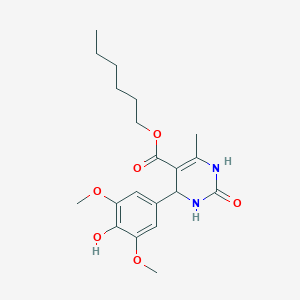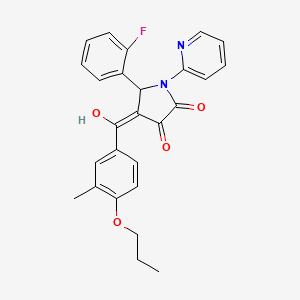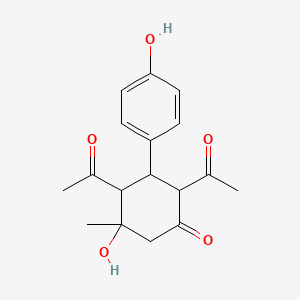
Hexyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯是一种复杂的有机化合物 ,以其独特的结构特性和在各个科学领域的潜在应用而闻名。这种化合物具有一个四氢嘧啶环 ,这是一个包含氮原子的六元环,并被一个己基、一个羟基-二甲氧基苯基和一个羧酸酯基取代。这些官能团的存在赋予其多样的化学反应性和潜在的生物活性。
准备方法
合成路线和反应条件
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯的合成通常涉及多步有机反应 。一种常见的合成路线从制备4-羟基-3,5-二甲氧基苯甲醛开始,然后与己胺反应形成中间体席夫碱。该中间体在酸性或碱性条件下与尿素或硫脲发生环化反应,形成四氢嘧啶环 。最后一步是与己醇酯化,引入己基并形成所需的羧酸酯。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行,并优化反应条件以提高产率和纯度。连续流动反应器 和自动化合成平台 等技术可以用来提高效率和可扩展性。重结晶、色谱和蒸馏等纯化方法用于分离最终产物。
化学反应分析
反应类型
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯可以发生各种化学反应,包括:
氧化: 羟基可以被氧化成酮或醛。
还原: 四氢嘧啶环中的羰基可以被还原成醇。
取代: 甲氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 像高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 这样的试剂,在酸性条件下。
还原: 像硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 这样的试剂。
取代: 像氢化钠 (NaH) 或叔丁醇钾 (KOtBu) 这样的试剂,在极性非质子溶剂中。
主要产物
氧化: 形成4-(4-氧代-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸酯。
还原: 形成4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-羟基-1,2,3,4-四氢嘧啶-5-羧酸酯。
取代: 形成各种官能团取代甲氧基的衍生物。
科学研究应用
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯在科学研究中有以下几种应用:
化学: 用作有机合成中的合成砌块,以及配位化学中的配体。
生物学: 对其作为酶抑制剂的潜力及其与生物大分子的相互作用进行了研究。
医药: 探索其潜在的治疗特性,包括抗炎、抗氧化和抗菌活性。
工业: 用于开发新型材料,并作为合成其他复杂有机化合物的先驱。
作用机制
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯的作用机制涉及其与特定分子靶标和途径的相互作用。羟基和甲氧基可以形成氢键并与酶的活性位点相互作用,从而可能抑制其活性。四氢嘧啶环可以与核酸和蛋白质相互作用,影响其结构和功能。这些相互作用促成了该化合物的生物活性及其治疗潜力。
相似化合物的比较
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯可以与其他类似的化合物进行比较,例如:
N-己基-3-(4-羟基-3,5-二甲氧基苯基)丙酰胺: 该化合物也含有羟基-二甲氧基苯基和己基链,但不同的是它含有酰胺基而不是四氢嘧啶环。
2-{[(4-羟基-3,5-二甲氧基苯基)亚甲基]肼基亚甲基}-4-氧代-1,3-噻唑烷-5-基乙酸: 该化合物具有噻唑烷酮环和肼部分,提供不同的化学反应性和生物活性。
4-(4-羟基-3,5-二甲氧基苯基)-6-甲基-2-氧代-1,2,3,4-四氢嘧啶-5-羧酸己酯的独特性在于其官能团和结构特征的特定组合,这使其拥有多种应用,并有可能成为一种通用的研究工具。
属性
分子式 |
C20H28N2O6 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC 名称 |
hexyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H28N2O6/c1-5-6-7-8-9-28-19(24)16-12(2)21-20(25)22-17(16)13-10-14(26-3)18(23)15(11-13)27-4/h10-11,17,23H,5-9H2,1-4H3,(H2,21,22,25) |
InChI 键 |
BBARBKZZNNKUSQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OC)O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629773.png)
![3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629794.png)

![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)

![4-({[(2Z)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11629806.png)
![2-(4-chlorophenyl)-3-[2-(3,4-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11629819.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
